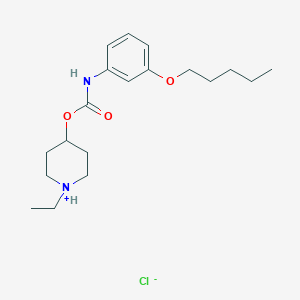
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride, also known as DMBA-HCl, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride inhibits PKC by binding to the catalytic domain of the enzyme. It competes with the substrate for the active site of the enzyme, thereby preventing the phosphorylation of downstream targets. The inhibition of PKC by 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride leads to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has been shown to modulate various cellular processes, including cell growth, differentiation, and apoptosis. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia. Additionally, 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has several advantages in lab experiments. It is a potent and selective inhibitor of PKC, making it an ideal tool compound to study the role of PKC in various cellular processes. Additionally, it has been extensively characterized in various cell lines and animal models, making it a well-established compound for scientific research. However, 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has some limitations as well. It is a toxic compound and should be handled with care. Additionally, it has been shown to inhibit other kinases besides PKC, which may lead to off-target effects.
Direcciones Futuras
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has several future directions in scientific research. It can be used to study the role of PKC in various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, it can be used to develop PKC-targeted therapeutics for the treatment of various diseases. Furthermore, it can be used to study the interaction of PKC with other signaling pathways, which may lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride can be synthesized by reacting 1,1-Diphenyl-3-buten-2-one with morpholine and hydrochloric acid. The reaction proceeds through a Michael addition followed by a cyclization reaction, resulting in the formation of 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride. The purity of the synthesized compound can be checked by using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has been extensively used in scientific research as a PKC inhibitor. PKC is a family of serine/threonine kinases that plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has been shown to inhibit the activity of PKC in various cell lines, including cancer cells. Therefore, it has been used as a tool compound to study the role of PKC in various cellular processes and to develop PKC-targeted therapeutics.
Propiedades
Número CAS |
100482-63-1 |
|---|---|
Nombre del producto |
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride |
Fórmula molecular |
C20H22ClNO2 |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
(E)-4-morpholin-4-ium-4-yl-1,1-diphenylbut-3-en-2-one;chloride |
InChI |
InChI=1S/C20H21NO2.ClH/c22-19(11-12-21-13-15-23-16-14-21)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-12,20H,13-16H2;1H/b12-11+; |
Clave InChI |
OPFMPEFDUHLQIQ-CALJPSDSSA-N |
SMILES isomérico |
C1COCC[NH+]1/C=C/C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES |
C1COCC[NH+]1C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES canónico |
C1COCC[NH+]1C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Sinónimos |
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




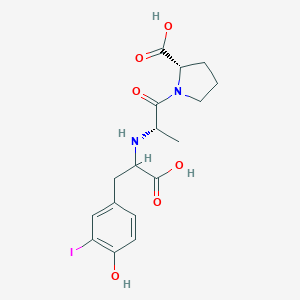





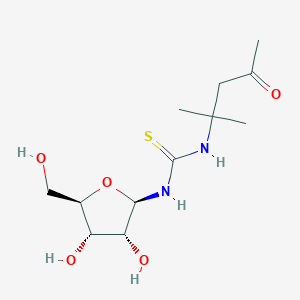
![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)
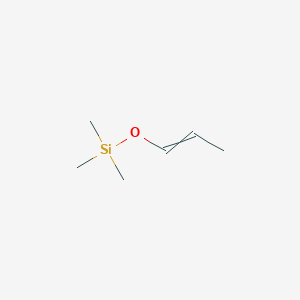
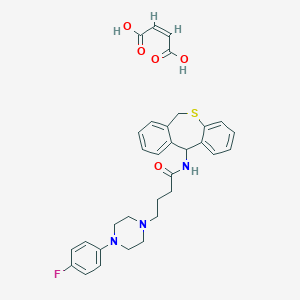
![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)
